2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3-methoxybenzyl)acetamide
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Overview
Description
2-{3-tert-Butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}-N-[(3-methoxyphenyl)methyl]acetamide is a complex organic compound with a unique structure that combines a furochromen ring system with an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}-N-[(3-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furochromen ring system and the subsequent introduction of the acetamide group.
Formation of the Furochromen Ring System: This step involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents used in this step include strong acids like sulfuric acid or bases like sodium hydroxide.
Introduction of the Acetamide Group: This step involves the reaction of the furochromen intermediate with an acetamide derivative under controlled conditions. Reagents such as acetic anhydride or acetyl chloride are commonly used.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{3-tert-Butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}-N-[(3-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{3-tert-Butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}-N-[(3-methoxyphenyl)methyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}-N-[(3-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-tert-Butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl acetic acid
- 3-tert-Butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl propanoic acid
Uniqueness
2-{3-tert-Butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}-N-[(3-methoxyphenyl)methyl]acetamide is unique due to the presence of the acetamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C27H29NO5 |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
2-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-[(3-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C27H29NO5/c1-15-19-11-21-22(27(3,4)5)14-32-24(21)16(2)25(19)33-26(30)20(15)12-23(29)28-13-17-8-7-9-18(10-17)31-6/h7-11,14H,12-13H2,1-6H3,(H,28,29) |
InChI Key |
ZJGJYKIFQIRKFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CC(=O)NCC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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